molecular formula C18H19N5O2S B4685852 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide

Cat. No. B4685852
M. Wt: 369.4 g/mol
InChI Key: ZCLTXTITXZAHEM-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research. Also known as MPTP, the compound is a tetrazole-based compound that has shown potential in various applications, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide is not yet fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including DNA gyrase and topoisomerase IV, which are essential for the replication and transcription of DNA. This inhibition leads to the disruption of bacterial and fungal cell growth and division, making the compound a potential candidate for the development of new antibiotics and antifungal agents.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity and high selectivity towards bacterial and fungal cells. The compound has also been shown to have a low potential for inducing drug resistance, making it a promising candidate for the development of new antibiotics and antifungal agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide is its low toxicity and high selectivity towards bacterial and fungal cells. This makes it a useful tool for researchers studying the mechanisms of bacterial and fungal cell growth and division. However, the compound's reactive nature and the need for careful handling during synthesis can be a limitation for lab experiments.

Future Directions

The potential applications of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide in medicinal chemistry and drug discovery are vast. Future research could focus on optimizing the compound's antibacterial, antifungal, and antitumor properties to develop new drugs with improved efficacy and reduced toxicity. Other future directions could include studying the compound's potential for use in combination therapy and exploring its activity against other types of microorganisms.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its low toxicity and high selectivity towards bacterial and fungal cells make it a useful tool for researchers studying the mechanisms of bacterial and fungal cell growth and division. Future research could focus on optimizing the compound's antibacterial, antifungal, and antitumor properties to develop new drugs with improved efficacy and reduced toxicity.

Scientific Research Applications

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry and drug discovery. The compound has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-8-4-5-9-14(12)19-17(24)13(2)26-18-20-21-22-23(18)15-10-6-7-11-16(15)25-3/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLTXTITXZAHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide
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2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide
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2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide
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2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide

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